molecular formula C22H28N4O2 B3989549 N-[2-(4-benzyl-1-piperazinyl)ethyl]-N'-(4-methylphenyl)ethanediamide

N-[2-(4-benzyl-1-piperazinyl)ethyl]-N'-(4-methylphenyl)ethanediamide

Cat. No. B3989549
M. Wt: 380.5 g/mol
InChI Key: BBHISGKIAJLYIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-benzyl-1-piperazinyl)ethyl]-N'-(4-methylphenyl)ethanediamide, commonly known as BPEDE, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPEDE is a member of the ethylenediamine family of compounds, which are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

BPEDE has been studied for its potential applications in various fields of scientific research, including neuroscience, pharmacology, and toxicology. In neuroscience, BPEDE has been used as a ligand for the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. BPEDE has also been studied for its potential as a PET imaging agent for the detection of dopamine receptors in vivo. In pharmacology, BPEDE has been shown to have antipsychotic and anxiolytic effects in animal models. In toxicology, BPEDE has been used as a model compound for the study of drug metabolism and toxicity.

Mechanism of Action

The mechanism of action of BPEDE is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist. This means that it blocks the binding of dopamine to the receptor, which leads to a decrease in the activity of the dopamine pathway in the brain. This mechanism of action is similar to that of other antipsychotic drugs, such as haloperidol and risperidone.
Biochemical and Physiological Effects:
BPEDE has been shown to have several biochemical and physiological effects in animal models. In a study conducted on rats, BPEDE was found to decrease the levels of dopamine in the striatum, which is a key brain region involved in the regulation of movement and reward. BPEDE was also found to increase the levels of the stress hormone corticosterone in the blood, which suggests that it may have anxiogenic effects. In another study, BPEDE was found to decrease the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

One advantage of using BPEDE in lab experiments is its high affinity for the dopamine D2 receptor, which makes it a useful tool for studying the dopamine pathway in the brain. Another advantage is its relatively low toxicity, which makes it a safer alternative to other antipsychotic drugs. However, one limitation of using BPEDE is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on BPEDE. One direction is to investigate its potential as a PET imaging agent for the detection of dopamine receptors in vivo. Another direction is to study its effects on other neurotransmitter systems, such as the serotonin and glutamate systems. Additionally, further studies are needed to determine the optimal dosing and administration methods for BPEDE in different experimental settings.

properties

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)ethyl]-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-18-7-9-20(10-8-18)24-22(28)21(27)23-11-12-25-13-15-26(16-14-25)17-19-5-3-2-4-6-19/h2-10H,11-17H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHISGKIAJLYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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